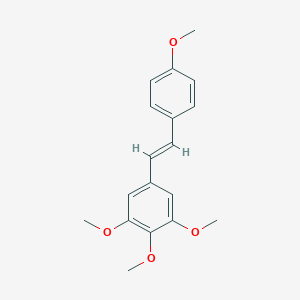

3,4,5,4'-Tetramethoxystilbene

概要

説明

3,4,5,4’-トランス-テトラメトキシスチルベンは、一般にDMU-212として知られており、レスベラトロールの合成アナログです。レスベラトロールは、ブドウ、桑、ピーナッツなど、さまざまな植物に見られる天然化合物です。 DMU-212は、レスベラトロールと比較して、増殖抑制活性とバイオアベイラビリティが向上しているため、注目を集めています .

準備方法

合成経路と反応条件

DMU-212の合成には、スルフィドの調製から始まるいくつかのステップが含まれます。粉末の水酸化カリウムを、0℃のエタノール中のチオールの脱気溶液に加えます。0.5時間撹拌した後、エタノール中のブロミドの脱気溶液を加え、混合物を12時間かけて室温まで温めます。 次に、溶媒を除去し、得られた残渣をフラッシュカラムクロマトグラフィーで精製します .

工業生産方法

DMU-212の工業生産方法は、文献ではあまり詳しく説明されていません。上記の合成経路は、効率性とコスト効率を確保するために適切な修正を加えて、工業生産規模に拡大できます。

化学反応の分析

反応の種類

DMU-212は、酸化、水酸化、O-脱メチル化など、さまざまな化学反応を起こします。 これらの反応は、主にマウスの肝臓抽出物とマウス肝ミクロソームのインキュベートで観察されています .

一般的な試薬と条件

DMU-212を含む反応で使用される一般的な試薬には、酸化剤、水酸化剤、脱メチル化剤があります。これらの反応の特定の条件は、目的の生成物と実験設定によって異なります。

形成された主要な生成物

DMU-212の反応から形成される主要な生成物には、DMU-214、DMU-281、DMU-291、DMU-295、DMU-807があります。 これらの代謝物は、脱メチル化、酸化、脱飽和、メチル化、アセチル化、グルクロニド、およびシステイン抱合などの代謝経路を通じて生成されます .

科学研究への応用

DMU-212は、化学、生物学、医学、産業など、さまざまな分野における潜在的な用途のために、広範囲に研究されてきました。注目すべき用途のいくつかを以下に示します。

がん研究: DMU-212は、非小細胞肺がん(NSCLC)や大腸腺腫など、さまざまな種類のがんに対して、有意な阻害効果を示しています。 .

薬物動態: 研究により、DMU-212はレスベラトロールと比較して優れたバイオアベイラビリティを持つことが示されており、薬剤開発のための有望な候補となっています.

代謝物プロファイリング: DMU-212は、代謝物プロファイリング研究で使用され、その代謝経路を理解し、活性代謝物を特定するために使用されてきました.

科学的研究の応用

DMU-212 has been extensively studied for its potential applications in various fields, including chemistry, biology, medicine, and industry. Some of the notable applications include:

Cancer Research: DMU-212 has shown significant inhibitory effects on several types of cancer, including non-small cell lung cancer (NSCLC) and colorectal adenoma. .

Pharmacokinetics: Studies have demonstrated that DMU-212 has superior bioavailability compared to resveratrol, making it a promising candidate for drug development.

Metabolite Profiling: DMU-212 has been used in metabolite profiling studies to understand its metabolic pathways and identify active metabolites.

作用機序

DMU-212は、さまざまな分子標的と経路を通じてその効果を発揮します。細胞周期関連タンパク質(p21やサイクリンB1など)の発現を調節することで、がん細胞のアポトーシスと細胞周期停止を誘導します。 さらに、DMU-212はAMPKの活性化を促進し、EGFRの発現とPI3K、Akt、およびERKのリン酸化をダウンレギュレートします .

類似の化合物との比較

DMU-212は、構造上の類似性から、しばしばレスベラトロールと比較されます。DMU-212は、レスベラトロールとは異なる、いくつかのユニークな特性を持っています。

高いバイオアベイラビリティ: DMU-212は、レスベラトロールよりも血液脳関門をより容易に通過することが示されており、脳、小腸、結腸粘膜においてより高いレベルとなっています.

異なる作用機序: レスベラトロールはG0/G1期細胞周期停止を誘導しますが、DMU-212は主にG2/M期停止を誘導します.

増殖抑制活性の向上: DMU-212は、レスベラトロールと比較して、より強い増殖抑制活性を示し、がん研究のためのより強力な化合物となっています.

他の類似の化合物には、コンブレタスタチンやさまざまなスチルベン系誘導体があり、これらも有意な生物活性を示し、潜在的な治療応用があります .

結論

DMU-212は、科学研究において幅広い用途を持つ、有望な化合物です。そのバイオアベイラビリティの向上、独自の作用機序、強力な増殖抑制活性は、化学、生物学、医学、産業の分野におけるさらなる調査と開発のための貴重な候補となっています。

類似化合物との比較

DMU-212 is often compared to resveratrol due to their structural similarities. DMU-212 has several unique properties that distinguish it from resveratrol:

Higher Bioavailability: DMU-212 has been shown to cross the blood-brain barrier more easily than resveratrol, resulting in higher levels in the brain, small intestine, and colonic mucosa.

Different Mechanisms of Action: While resveratrol induces G0/G1 cell cycle arrest, DMU-212 predominantly induces G2/M arrest.

Enhanced Antiproliferative Activity: DMU-212 exhibits stronger antiproliferative activity compared to resveratrol, making it a more potent compound for cancer research.

Other similar compounds include combretastatin and various stilbene-based derivatives, which also exhibit significant biological activity and potential therapeutic applications .

Conclusion

DMU-212 is a promising compound with a wide range of applications in scientific research. Its enhanced bioavailability, unique mechanisms of action, and potent antiproliferative activity make it a valuable candidate for further investigation and development in the fields of chemistry, biology, medicine, and industry.

生物活性

3,4,5,4'-Tetramethoxystilbene (TMS), a synthetic derivative of resveratrol, has garnered attention for its potential biological activities, particularly in cancer research. This article explores the compound's biological activity through various studies, emphasizing its anti-cancer properties and mechanisms of action.

Chemical Structure and Properties

This compound is characterized by the presence of four methoxy groups that replace hydroxyl groups found in resveratrol. This modification enhances its metabolic stability and bioavailability, making it a promising candidate for therapeutic applications.

Overview

Numerous studies have demonstrated that TMS exhibits significant anti-proliferative effects across various cancer cell lines. Its mechanisms include inducing apoptosis, cell cycle arrest, and modulation of key signaling pathways.

In Vitro Studies

- Breast and Ovarian Cancer : TMS showed potent anti-proliferative activity in breast (A375) and ovarian cancer cell lines (A-2780 and SKOV-3). The compound was found to induce apoptosis via the activation of the mitogen-activated protein kinase (MAPK) pathway and the expression of pro-apoptotic proteins .

- Melanoma : In human melanoma cells, TMS inhibited cell proliferation by promoting apoptosis and disrupting the cell cycle. It activated ERK1/2 signaling pathways, which are crucial for cell growth and survival .

- Non-Small Cell Lung Cancer (NSCLC) : TMS selectively targeted gefitinib-resistant NSCLC cells by elevating intracellular calcium levels and inducing endoplasmic reticulum stress. This led to caspase-independent apoptosis and autophagy activation .

Comparative Analysis with Resveratrol

TMS has been shown to exert stronger antiproliferative effects than resveratrol. In comparative studies, TMS induced higher rates of apoptosis in cancer cells while maintaining lower toxicity to normal cells .

The biological activity of TMS can be attributed to several mechanisms:

- Apoptosis Induction : TMS activates both intrinsic and extrinsic apoptotic pathways through modulation of p53-target genes and other apoptotic regulators .

- Cell Cycle Arrest : The compound causes G1 phase arrest in cancer cells, inhibiting their proliferation .

- Signaling Pathway Modulation : TMS influences several transcription factors such as NF-κB and STAT3, which are involved in tumor progression and metastasis .

Data Table: Biological Activity Summary

| Cancer Type | Cell Line | Mechanism | Effect |

|---|---|---|---|

| Breast Cancer | A375 | Apoptosis induction via MAPK activation | Significant anti-proliferative |

| Ovarian Cancer | A-2780/SKOV-3 | Enhanced p53 activity; receptor-mediated apoptosis | Higher cytotoxicity than resveratrol |

| Melanoma | A375 | Cell cycle arrest; apoptosis | Inhibition of proliferation |

| Non-Small Cell Lung Cancer | H1975 | Calcium signaling; ER stress | Induction of autophagy |

Case Studies

- Study on Melanoma Cells : Research demonstrated that TMS effectively inhibited the proliferation of melanoma cells by inducing apoptosis through MAPK pathway activation. The study highlighted the compound's potential as a therapeutic agent against aggressive melanoma types .

- Ovarian Cancer Research : A comparative analysis revealed that TMS was more effective than its parent compound in inducing apoptosis in ovarian cancer cell lines. This suggests that structural modifications significantly enhance biological activity .

特性

IUPAC Name |

1,2,3-trimethoxy-5-[(E)-2-(4-methoxyphenyl)ethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O4/c1-19-15-9-7-13(8-10-15)5-6-14-11-16(20-2)18(22-4)17(12-14)21-3/h5-12H,1-4H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGFQQRXTLIJXNY-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C2=CC(=C(C(=C2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501300535 | |

| Record name | (E)-3,4,5,4′-Tetramethoxystilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501300535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134029-62-2 | |

| Record name | (E)-3,4,5,4′-Tetramethoxystilbene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134029-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DMU-212 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134029622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-3,4,5,4′-Tetramethoxystilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501300535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。